2,6-Cycloheptadien-1-one

Description

Contextualization within Cyclic Enone Systems

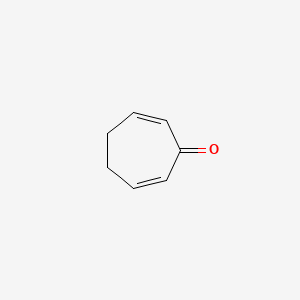

2,6-Cycloheptadien-1-one is a notable member of the cyclic ketone family, specifically classified as a cross-conjugated dienone. scispace.com Its structure consists of a seven-membered carbon ring containing a ketone functional group at the C1 position and two carbon-carbon double bonds at the C2-C3 and C6-C7 positions. nih.gov This arrangement means that both double bonds are in an α,β-position relative to the carbonyl group, creating two conjugated enone systems that intersect at the carbonyl carbon. However, the two double bonds are not conjugated with each other, a defining feature of cross-conjugation.

This structural motif distinguishes this compound from linearly conjugated dienones, where the double bonds and carbonyl group form a continuous π-system. The cross-conjugated framework has significant implications for the molecule's electronic properties and reactivity. The introduction of two double bonds conjugated to a keto group enables additional reaction pathways not seen in simple cyclic enones. scispace.com The seven-membered ring imparts considerable conformational flexibility, making its stereochemical behavior more complex than that of the more rigid and extensively studied five- and six-membered ring analogs like dibenzylidenecyclopentanone or dibenzylidenecyclobutanone. scispace.comutas.edu.au

Historical Perspectives on Seven-Membered Ring Ketones

The study of seven-membered ring ketones has historically been challenging compared to their five- and six-membered counterparts. britannica.com For many years, these medium-sized rings were considered "less readily formed and relatively less well investigated". britannica.com The difficulties stemmed from inherent structural properties, including torsional strain, transannular nonbonding interactions, and a high degree of conformational flexibility, which complicated both their synthesis and stereochemical prediction. rsc.orgntu.edu.sg

Early synthetic methods often struggled with poor selectivity and harsh reaction conditions. rsc.org However, the presence of seven-membered ring motifs in a wide array of bioactive natural products, including various alkaloids and terpenoids, provided a strong impetus for continued research. ntu.edu.sg The advent of modern synthetic methodologies, such as ring-closing metathesis (RCM) and novel radical strategies, has revolutionized the construction of these challenging cyclic systems. rsc.orgresearchgate.net These advanced techniques have made molecules like this compound and other functionalized cycloheptanones more accessible, enabling deeper investigation into their unique reactivity. For instance, recent studies have shown that, unlike six-membered ring enolates which often react with low selectivity, chiral seven-membered ring enolates can undergo reactions with high diastereoselectivity.

Significance of Cross-Conjugated Dienones in Chemical Research

Cross-conjugated dienones, also known as ketocyanine dyes or diarylidene ketone derivatives, are a class of compounds that attract significant research attention due to their versatile applications. scispace.com Their unique electronic structure is foundational to their utility in diverse areas of chemical science.

One of the most prominent applications is in the design and synthesis of photoactive materials. scispace.com The cross-conjugated system allows for unique photochemical transformations, such as trans-cis isomerization and [2+2] cycloadditions, which can be harnessed for creating molecular switches and other light-responsive systems. utas.edu.au Furthermore, these compounds serve as valuable intermediates in organic synthesis. scispace.com The presence of multiple reactive sites—the carbonyl group and two activated double bonds—allows for a variety of subsequent chemical modifications, providing pathways to complex molecular architectures. For example, they are used in the synthesis of condensed heterocyclic systems, many of which exhibit biological activities such as antiviral, antimicrobial, and anti-inflammatory properties. researchgate.net The development of efficient, solventless, microwave-activated syntheses of cross-conjugated dienones has further enhanced their accessibility and application in creating potentially bioactive molecules. ntu.edu.sg

Research Data on this compound

Table 1: Physical and Chemical Properties of this compound

This table summarizes the key computed physical and chemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | cyclohepta-2,6-dien-1-one | nih.gov |

| CAS Number | 1192-93-4 | nih.gov |

| Molecular Formula | C₇H₈O | nih.gov |

| Molecular Weight | 108.14 g/mol | nih.gov |

| Exact Mass | 108.057514874 Da | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Complexity | 126 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Table 2: Spectroscopic Data Summary for this compound

This table presents key features from the mass spectrometry and infrared spectroscopy analysis of the compound.

| Spectroscopy Type | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | Provides a fragmentation pattern used for structural confirmation. | nih.gov |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the functional groups present. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

cyclohepta-2,6-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNWKZXPHXIQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312762 | |

| Record name | 2,6-Cycloheptadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-93-4 | |

| Record name | 2,6-Cycloheptadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Cycloheptadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2,6 Cycloheptadien 1 One and Its Derivatives

Chemo- and Regioselective Preparations of the Core Structure

The selective synthesis of 2,6-cycloheptadien-1-one presents unique challenges due to the potential for multiple side reactions and the formation of isomeric products. Researchers have developed several sophisticated methods to control the reaction pathways and achieve high yields of the desired product.

Evolution of Synthetic Routes from Cyclohexanone Derivatives

Another approach involves the double Michael addition of primary amines to cyclohepta-2,6-dienone. researchgate.net However, the instability of cyclohepta-2,6-dienone posed a practical challenge. To circumvent this, a stable precursor, 8,8-dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide, was identified. This precursor readily undergoes alkylamine exchange under mild conditions, providing access to a variety of N-substituted nortropinone derivatives. researchgate.net

Palladium-Catalyzed Aerobic Dehydrogenation Approaches to Cyclic Enones

Palladium-catalyzed aerobic dehydrogenation has emerged as a powerful and atom-economical method for the synthesis of cyclic enones from their corresponding saturated ketones. nih.gov This approach utilizes molecular oxygen as the terminal oxidant, with water being the only byproduct, which aligns with the principles of green chemistry. nih.gov

The direct dehydrogenation of cycloheptanone (B156872) using a palladium catalyst system can lead to a mixture of products, including this compound. nih.govscispace.comwisc.edu Research has shown that using Pd(DMSO)₂(TFA)₂ as a catalyst can facilitate the dehydrogenation of various cyclic ketones. researchgate.net Specifically, for cycloheptanone, this method yields this compound as a major product, although often as part of a mixture with other dehydrogenated species. nih.gov The reaction conditions, including the choice of solvent and catalyst, are crucial in controlling the product distribution. For instance, in some cases, the dehydrogenation of cyclohexanones can proceed further to form phenols. nih.gov However, specific catalyst systems, such as Pd(DMSO)₂(TFA)₂, have been shown to be highly chemoselective for the formation of cyclohexenones without subsequent aromatization. researchgate.net

| Starting Material | Catalyst System | Product(s) | Yield (%) | Reference |

| Cycloheptanone | Pd(DMSO)₂(TFA)₂ | This compound | 26 (GC-MS) | nih.gov |

| Cyclooctanone | Pd(DMSO)₂(TFA)₂ | 2,7-Cyclooctadien-1-one | 25 (GC-MS) | nih.gov |

| 1-Benzosuberone | Pd(DMSO)₂(TFA)₂ | Dehydrogenated product | 81 | nih.gov |

| Cyclohexanone | Pd(TFA)₂/2-Me₂Npy | Cyclohexenone | - | nih.gov |

Anodic Oxidation in the Synthesis of Related Cycloheptadienones

Electrochemical methods, particularly anodic oxidation, offer a reagent-free and environmentally friendly alternative for the synthesis of complex organic molecules. The Shono oxidation, for instance, involves the anodic oxidation of unfunctionalized amides to generate N-acyliminium ions, which are versatile intermediates in carbon-carbon bond formation and cyclization reactions. nih.gov While direct application to the synthesis of this compound from simple precursors is not extensively documented, the principles of anodic oxidation have been applied to the synthesis of various cyclic systems, including seven-membered rings. nih.gov

The anodic oxidation of iodoarenes has been utilized to generate hypervalent iodine compounds, which are powerful reagents in organic synthesis. beilstein-journals.org This electrochemical approach avoids the use of stoichiometric chemical oxidants, improving atom economy. beilstein-journals.org Recent advancements have demonstrated the use of anodic oxidation in multi-step continuous-flow procedures to generate cyclic iodonium (B1229267) salts. beilstein-journals.org This highlights the potential of electrosynthesis for creating complex cyclic architectures that could be adapted for the synthesis of cycloheptadienone (B157435) derivatives. Furthermore, anodic oxidation has been employed in the valorization of biomass, such as the conversion of cellobiose (B7769950) to cellobionic acid, showcasing the versatility of this technique. d-nb.info

Stereochemical Control in De Novo Syntheses

Achieving stereochemical control in the de novo synthesis of cyclic systems is a fundamental challenge in organic chemistry. For cycloheptadienone derivatives, controlling the spatial arrangement of substituents is crucial for their application in the total synthesis of natural products and other biologically active molecules.

Intramolecular Diels-Alder reactions represent a powerful strategy for constructing complex polycyclic systems with high stereoselectivity. rsc.org The stereochemical outcome of these reactions can often be predicted and controlled by the geometry of the starting materials and the reaction conditions. Similarly, other cycloaddition reactions, such as [2+2] photocycloadditions, have been employed to create specific stereoisomers of complex molecules containing cyclobutane (B1203170) rings, which can be further elaborated into larger ring systems. nih.gov

The Simmons-Smith cyclopropanation is another key reaction that allows for the stereospecific installation of a cyclopropane (B1198618) ring. mdpi.com This reaction has been instrumental in the synthesis of complex natural products where precise control of stereochemistry is paramount. mdpi.com The stereoselectivity is often directed by existing stereocenters within the substrate, allowing for the diastereoselective construction of new stereogenic centers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Palladium-catalyzed aerobic dehydrogenation is a prime example of a green synthetic method. nih.govresearchgate.net By using molecular oxygen as the oxidant, it avoids the need for stoichiometric and often toxic oxidizing agents, with water being the only byproduct. nih.gov This process is highly atom-economical.

Electrochemical methods, such as anodic oxidation, also align well with green chemistry principles. nih.gov They eliminate the need for chemical oxidants and can often be performed under mild conditions. beilstein-journals.orgrsc.org The use of flow chemistry in conjunction with electrochemistry can further enhance safety and scalability. beilstein-journals.org

The development of one-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, also contributes to greener synthesis by reducing the number of purification steps and minimizing solvent usage. The synthesis of N-substituted nortropinone derivatives from a stable precursor is an example of a more efficient and practical approach compared to using the unstable cyclohepta-2,6-dienone directly. researchgate.net

Iii. Photochemical Transformations and Mechanistic Investigations of 2,6 Cycloheptadien 1 One

Fundamental Photorearrangements of 2,6-Cycloheptadien-1-one

The parent this compound exhibits photochemical behavior that is distinct from its substituted counterparts. While extensive substitution often leads to predictable rearrangement patterns, the unsubstituted molecule follows different reaction pathways.

A characteristic photoreaction for many cyclic dienones is the lumiketone rearrangement. However, in the case of 2,6-cycloheptadien-1-ones, this pathway is predominantly observed for polysubstituted derivatives. researchgate.netoup.com Upon UV-light irradiation, these substituted compounds rearrange to form bicyclo[3.2.0]hept-3-en-2-ones, which are commonly referred to as lumiketone-like products. oup.com These products are not always stable under photolytic conditions and can undergo subsequent photoisomerization to yield bicyclo[2.2.1]hept-2-en-7-ones. researchgate.netoup.com

In contrast, the parent this compound does not typically yield these lumiketone products, indicating that substituents play a crucial role in directing the rearrangement pathway. researchgate.netoup.com The parallels in reactivity are often drawn with cross-conjugated 2,5-cyclohexadienones, which also undergo significant photorearrangements. iupac.org

| Starting Material | Primary Photoproduct | Secondary Photoproduct | Reference |

|---|---|---|---|

| Polysubstituted 2,6-Cycloheptadien-1-ones | Bicyclo[3.2.0]hept-3-en-2-one (Lumiketone-type) | Bicyclo[2.2.1]hept-2-en-7-one | researchgate.netoup.com |

The polarity of the solvent can significantly influence the course of photochemical reactions by stabilizing or destabilizing excited states and intermediates. For cycloheptadienones, solvent polarity can affect the distribution of photoproducts. iupac.org In nucleophilic solvents, there is a possibility for the formation of solvent adducts. For instance, in photoreactions conducted in acidic methanol, strained intermediates generated photochemically, such as cis,trans-isomers, can be trapped by the solvent to form products like methoxycycloheptenes. researchgate.net While specific studies on solvent-dependent adduct formation for the parent this compound are not extensively detailed in the literature reviewed, the behavior of related cycloheptadienes suggests that such pathways are plausible. researchgate.net The photochemical behavior of 2,5-cycloheptadienones, which are structurally related, shows the formation of dipolar intermediates that are captured by nucleophiles faster than they can undergo intramolecular bonding. iupac.org

Mechanistic studies, including sensitization and quenching experiments, have demonstrated that the formation of lumiketone products from substituted 2,6-cycloheptadien-1-ones proceeds via a triplet excited state (T1). researchgate.netoup.com In a typical photochemical process, the molecule first absorbs a photon to reach a short-lived singlet excited state (S1), which can then undergo intersystem crossing (ISC) to the more stable triplet state. nih.gov It is from this triplet state that the characteristic bond formations of the lumiketone rearrangement occur. researchgate.netoup.com The use of triplet sensitizers, which directly transfer energy to the reactant to form its triplet state, can initiate the reaction, while triplet quenchers can inhibit it, providing strong evidence for the involvement of the triplet state. researchgate.net

Photochemistry of Substituted 2,6-Cycloheptadien-1-ones

Substituents on the cycloheptadienone (B157435) ring exert profound control over the photochemical reaction pathways, influencing both the efficiency of the reaction and the distribution of the resulting photoproducts.

As previously noted, polysubstituted 2,6-cycloheptadien-1-ones readily form lumiketone-type products, whereas the parent compound does not. oup.com This highlights the critical role of substituents. For example, the photorearrangement of 4,4,5,5-tetramethoxycyclohepta-2,6-dienones leads to the formation of 6,6,7,7-tetramethoxybicyclo[3.2.0]hept-3-en-2-ones. acs.org The electronic nature of these methoxy (B1213986) groups and the steric bulk they introduce likely facilitate the necessary bond reorganizations for the rearrangement to occur. The presence of methyl groups, as in 2,5,5-trimethyl-2,6-cycloheptadien-1-one, also directs the photochemical outcome. nih.gov These substituent effects can be attributed to their influence on the stability of the intermediate diradicals formed from the triplet excited state, thereby guiding the reaction towards a specific product.

Acid-Catalyzed Photochemical Transformations of this compound

The presence of a strong acid can dramatically alter the photochemical landscape of a ketone by protonating or complexing with the carbonyl oxygen. cdnsciencepub.com This modification changes the nature of the excited state and opens up new reaction channels.

Irradiation of eucarvone (B1221054) (2,6,6-trimethylcyclohepta-2,4-dienone), a related isomer, in the presence of Lewis acids like boron trifluoride (BF₃), boron trichloride (B1173362) (BCl₃), or boron tribromide (BBr₃) does not yield the lumiketone product typically formed in neutral solvents. cdnsciencepub.com Instead, a different suite of products is observed after workup, including 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one, as well as phenolic products like 2-methyl-5-isopropylphenol and 2-methyl-6-isopropylphenol. cdnsciencepub.com The reaction proceeds through the excited state of the ketone-Lewis acid complex. cdnsciencepub.com These results demonstrate that acid catalysis provides a powerful method to divert the photochemical reaction away from the typical rearrangement pathways and towards alternative, synthetically useful products. cdnsciencepub.comacs.org

| Reaction Condition | Starting Material | Major Photoproducts | Reference |

|---|---|---|---|

| Neutral (e.g., CH₂Cl₂) | Eucarvone | 1,4,4-Trimethylbicyclo[3.2.0]hept-6-en-2-one | cdnsciencepub.com |

| Acidic (Lewis Acid, e.g., BCl₃) | Eucarvone | 3,7,7-Trimethylbicyclo[4.1.0]hept-2-en-4-one, 2-Methyl-5-isopropylphenol, 2-Methyl-6-isopropylphenol | cdnsciencepub.com |

Compound Index

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1192-93-4 | C₇H₈O |

| Bicyclo[3.2.0]hept-3-en-2-one | Not available | C₇H₈O |

| Bicyclo[2.2.1]hept-2-en-7-one | 694-98-4 | C₇H₈O |

| 4,4,5,5-Tetramethoxycyclohepta-2,6-dienone | Not available | C₁₁H₁₆O₅ |

| 6,6,7,7-Tetramethoxybicyclo[3.2.0]hept-3-en-2-one | 113661-80-6 | C₁₁H₁₆O₅ |

| Eucarvone (2,6,6-trimethylcyclohepta-2,4-dienone) | 503-93-5 | C₁₀H₁₄O |

| 1,4,4-Trimethylbicyclo[3.2.0]hept-6-en-2-one | 22469-63-8 | C₁₀H₁₄O |

| 3,7,7-Trimethylbicyclo[4.1.0]hept-2-en-4-one | Not available | C₁₀H₁₄O |

| 2-Methyl-5-isopropylphenol (Carvacrol) | 499-75-2 | C₁₀H₁₄O |

| 2-Methyl-6-isopropylphenol | 3228-03-3 | C₁₀H₁₄O |

| Boron trifluoride | 7637-07-2 | BF₃ |

| Boron trichloride | 10294-34-5 | BCl₃ |

| Boron tribromide | 10294-33-4 | BBr₃ |

| 2,5,5-trimethyl-2,6-cycloheptadien-1-one | 90925-06-7 | C₁₀H₁₄O |

Dimerization Pathways Under Photochemical Conditions

The photochemical irradiation of conjugated dienes, such as the system present in this compound, can lead to the formation of various dimeric products. These reactions are often mediated by triplet excited states, particularly when a photosensitizer is employed. The specific dimerization pathways are influenced by the reaction conditions and the nature of the excited state involved.

In related systems, such as other cycloheptadienones, dimerization is a prominent photochemical reaction. For instance, the irradiation of an allenic 2,3-cycloheptadien-1-one, formed photochemically from a precursor, results in spontaneous dimerization. rsc.org This process yields a trans-head-to-head dimer, indicating a specific regiochemical and stereochemical preference in the dimerization process. rsc.org The formation of such dimers often proceeds through a diradical intermediate, which is a common feature in photosensitized reactions of conjugated dienes. caltech.edu

The diversity of dimerization pathways is evident in the photochemistry of tropone (B1200060), a closely related seven-membered ring ketone. Depending on the reaction solvent, irradiation of tropone can produce a variety of dimers, including [6+4], [4+2], and [6+6] cycloadducts. lancs.ac.uk This highlights the potential for this compound to undergo several competing dimerization pathways, leading to a complex product mixture. The specific products formed would likely depend on factors such as the concentration of the starting material and the solvent used.

The general mechanism for such photosensitized dimerizations involves the transfer of energy from an excited sensitizer (B1316253) molecule to the diene, generating a triplet state of the diene. This triplet diene can then react with a ground-state diene molecule to form the dimeric products. caltech.edu

Computational Probing of Photochemical Reaction Mechanisms and Excited State Dynamics

Computational chemistry provides powerful tools for investigating the intricate details of photochemical reactions that are often difficult to probe experimentally. For cyclic ketones and dienes, methods like on-the-fly molecular dynamics simulations and advanced electronic structure calculations are employed to map out reaction pathways and understand the role of different electronic excited states. nih.govnih.gov

The photochemistry of cyclic ketones often begins with the excitation to the first singlet excited state (S₁). For many carbonyl compounds, a significant portion of the reactive trajectories initiates with a ring-opening via cleavage of the C-Cα bond. nih.gov In the case of this compound, this would be the bond adjacent to the carbonyl group.

Computational studies on analogous systems, such as 1,3-cyclohexadiene (B119728) (CHD), have provided deep insights into the excited-state dynamics of conjugated cyclic dienes. These studies utilize high-level theoretical methods like Extended Multistate Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2) and Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT) to model the potential energy surfaces of the ground and excited states. nih.govrug.nlirb.hr

Key findings from these computational investigations on related dienes, which are relevant for understanding this compound, include:

The involvement of multiple electronic states: The reaction pathway is not a simple transition from the initially excited state to the product. It often involves a complex interplay of several electronic states, including doubly excited states. nih.govkyoto-u.ac.jp

The crucial role of conical intersections: Nonadiabatic transitions, which are transitions between different electronic states, are fundamental to many photochemical reactions. kyoto-u.ac.jp These transitions often occur at geometries known as conical intersections, which act as funnels, guiding the molecule from one potential energy surface to another.

Complex reaction coordinates: The path from the excited state back to the ground state or to a photoproduct is often complex and involves multiple geometric changes, such as bond stretching and twisting. nih.gov Surface hopping simulations are a common computational technique used to model these dynamic trajectories. irb.hrresearchgate.net

For cyclic enones, computational studies have explored the mechanism of photochemical Z/E isomerization. Excitation to the S₁(nπ*) state is a key step, which can lead to the formation of a highly strained trans isomer. uni-muenchen.de This strained intermediate can then undergo subsequent thermal reactions, such as Diels-Alder cycloadditions. uni-muenchen.de This highlights how computational methods can be used to understand not just the initial photochemical event but also the subsequent reactivity of the photoproducts.

The table below summarizes the key computational methods and findings relevant to the photochemical analysis of this compound, based on studies of analogous systems.

| Computational Method/Concept | Application and Insights | Relevant Analogue(s) |

| On-the-fly Molecular Dynamics | Simulates the real-time evolution of the molecule after photoexcitation, predicting reaction timescales and product distributions. nih.gov | Cyclohexanone |

| XMS-CASPT2 | Provides accurate energies for the ground and multiple excited states, essential for mapping potential energy surfaces. nih.govirb.hr | 1,3-Cyclohexadiene |

| SF-TDDFT | A computationally efficient method for describing excited states, particularly those with double-excitation character, which can be crucial in photochemical reactions. rug.nl | 1,3-Cyclohexadiene |

| Surface Hopping Simulations | Models the nonadiabatic dynamics of the excited molecule, allowing for transitions between different electronic states. irb.hrresearchgate.net | 1,3-Cyclohexadiene |

| Conical Intersection Analysis | Identifies the molecular geometries where efficient non-radiative decay from an excited state to a lower state occurs, which are critical points in the reaction mechanism. kyoto-u.ac.jp | 1,3-Cyclohexadiene |

By applying these computational tools, researchers can build a detailed, atomistic picture of the photochemical transformations of this compound, from the initial absorption of light to the formation of final products.

Iv. Thermal Rearrangements and Pericyclic Reactions of 2,6 Cycloheptadien 1 One Analogues

Divinylcyclopropane–Cycloheptadiene Rearrangements in Ring Construction

The divinylcyclopropane–cycloheptadiene rearrangement is a significant organic chemical transformation used in the construction of seven-membered rings. wikipedia.orgbeilstein-journals.orgnih.gov This reaction involves the isomerization of a 1,2-divinylcyclopropane to form a cycloheptadiene or a related triene. wikipedia.org Conceptually, it is related to the Cope rearrangement, but it possesses a strong thermodynamic driving force due to the release of ring strain from the cyclopropane (B1198618) ring. wikipedia.org First observed by Vogel in 1960, this rearrangement has become a reliable method for forming seven-membered rings and has been utilized in the synthesis of various natural products. wikipedia.orgorganicreactions.org

Mechanistic Elucidation of Divinylcyclopropane-Cycloheptadiene Conversion

The prevailing mechanism for the divinylcyclopropane-cycloheptadiene rearrangement is a concerted, Cope-type mechanism. wikipedia.orgorganicreactions.org The reaction is stereospecific with respect to the configurations of the double bonds in the starting divinylcyclopropane. For instance, cis,cis-isomers yield cis products, while cis,trans-isomers result in trans products. wikipedia.org This stereospecificity allows for the transfer of chirality from a non-racemic starting material to the product without loss of enantiomeric purity. wikipedia.org

For trans-divinylcyclopropanes, the rearrangement often requires higher temperatures to facilitate an initial isomerization to the cis-isomer before the Cope rearrangement can occur. wikipedia.orgchemrxiv.org Mechanistic studies have explored whether the reaction is a concerted sigmatropic rearrangement or a stepwise process involving a diradical intermediate. beilstein-journals.orgnih.gov One proposed pathway for the trans to cis isomerization involves the homolytic cleavage of the C1-C2 bond of the cyclopropane ring to form a diradical, which can then recombine to give the cis-divinylcyclopropane. beilstein-journals.orgnih.gov

Tandem Reactions Involving Cycloheptadiene Formation

The divinylcyclopropane–cycloheptadiene rearrangement is frequently employed as a key step in tandem or multistep reaction sequences, allowing for the efficient construction of complex molecules. beilstein-journals.orgnih.govorganicreactions.org These sequences often begin with the in situ formation of the divinylcyclopropane intermediate, which then spontaneously rearranges to the cycloheptadiene product. wikipedia.org

Several synthetic strategies have been developed to initiate these tandem reactions. For example, rhodium-catalyzed cyclopropanation of dienes with vinyldiazo compounds can generate the necessary cis-divinylcyclopropane intermediate, which then undergoes rearrangement. beilstein-journals.orgnih.gov Another approach involves a tandem Wolff rearrangement/divinylcyclopropane rearrangement, which has been used to directly form an enone product. beilstein-journals.orgnih.gov Gold-catalyzed cascade reactions have also been employed to synthesize complex natural products featuring a cycloheptadiene ring formed via this rearrangement. beilstein-journals.org

These tandem strategies have proven valuable in the total synthesis of various natural products, including alkaloids and terpenoids, demonstrating the robustness and broad applicability of the divinylcyclopropane–cycloheptadiene rearrangement in modern organic synthesis. beilstein-journals.orgnih.gov

Sigmatropic Rearrangements in Substituted Cycloheptadienones

Sigmatropic rearrangements are pericyclic reactions where a σ-bond moves across a π-system to a new position. wikipedia.org In substituted cycloheptadienones, these rearrangements can be induced thermally and are governed by orbital symmetry rules. uh.edu The most common types of sigmatropic rearrangements are beilstein-journals.orgbeilstein-journals.org and organicreactions.orgCurrent time information in Montreal, CA. shifts. libretexts.orglibretexts.org

The beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, known as the Cope rearrangement, is particularly prevalent in 1,5-dienes. wikipedia.orglibretexts.org In the context of substituted cycloheptadienones, an allyl group at a suitable position can undergo a Cope rearrangement. The reaction proceeds through a chair-like transition state, which is generally favored over a boat transition state unless steric constraints dictate otherwise. imperial.ac.uk Another variation is the oxy-Cope rearrangement, where a hydroxyl substituent on the diene leads to an enol product that tautomerizes to a ketone, driving the reaction forward. libretexts.orglibretexts.orgimperial.ac.uk

organicreactions.orgCurrent time information in Montreal, CA.-Sigmatropic rearrangements, most commonly involving the shift of a hydrogen atom, are also observed. uh.edulibretexts.org These shifts are thermally allowed to proceed suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. uh.edulibretexts.org For example, 5-methyl-1,3-cyclopentadiene undergoes rapid organicreactions.orgCurrent time information in Montreal, CA.-hydrogen shifts at room temperature, leading to a mixture of isomers. libretexts.org

The following table provides hypothetical examples of sigmatropic rearrangements in substituted cycloheptadienones based on established principles.

| Starting Material | Rearrangement Type | Conditions | Product |

| 4-allyl-cyclohept-2,6-dien-1-one | beilstein-journals.orgbeilstein-journals.org-Cope Rearrangement | Thermal | 3-allyl-cyclohept-2,5-dien-1-one |

| 7-methyl-cyclohept-2,6-dien-1-one | organicreactions.orgCurrent time information in Montreal, CA.-Hydride Shift | Thermal | 3-methyl-cyclohept-2,5-dien-1-one |

| 3-hydroxy-1,5-hexadiene analogue | oxy-Cope Rearrangement | Thermal | Isomeric enol, then ketone |

Isomerization Dynamics in the Absence of Photoactivation

In the absence of light, the isomerization of 2,6-cycloheptadien-1-one analogues is primarily driven by thermal energy. These thermal rearrangements can lead to the formation of various constitutional isomers and stereoisomers. The dynamics of these isomerizations, including reaction rates and equilibrium positions, are influenced by factors such as temperature, solvent, and the presence of catalysts.

For instance, the thermal isomerization of a photoproduct in an acidic medium has been observed to regenerate the starting material, indicating a reversible process. The rate of this thermal reversion can be quantified by a first-order rate constant. The stability of the different isomers plays a crucial role in determining the composition of the mixture at equilibrium.

The table below presents data on the thermal isomerization of a bicyclic photoproduct back to a protonated cycloheptadienone (B157435) in an acidic solution.

| Temperature (°C) | Rate Constant (k x 10⁵ sec⁻¹) | Half-life (t₁/₂) (hours) |

| 25.0 | 1.14 ± 0.02 | 16.9 |

| 35.0 | 4.25 ± 0.05 | 4.5 |

| 45.0 | 13.1 ± 0.1 | 1.5 |

Data derived from the thermal isomerization of a photoproduct in 10.6 M H₂SO₄.

This data illustrates the temperature dependence of the isomerization rate, with a significant increase in the rate constant and a corresponding decrease in the half-life as the temperature rises. Such kinetic studies are essential for understanding the mechanisms and energy landscapes of these thermal rearrangement processes.

Vi. Computational and Theoretical Investigations of 2,6 Cycloheptadien 1 One Structure and Reactivity

Electronic Structure and Aromaticity Considerations in Cycloheptadienone (B157435) Systems

The electronic nature of cycloheptadienone and related seven-membered ring systems, such as tropone (B1200060), has been a subject of significant theoretical interest. Unlike simple cyclic ketones, these molecules possess a unique π-system that can exhibit varying degrees of electron delocalization and aromatic character. Tropone (cyclohepta-2,4,6-trien-1-one), a close analog, is known for its polarized carbonyl group and a planar seven-membered ring, which allows for potential cyclic conjugation of its 6 π-electrons. wikipedia.org This arrangement suggests a contribution from a resonance structure with a positive charge on the ring and a negative charge on the oxygen, implying a degree of aromatic stabilization akin to the tropylium (B1234903) cation. wikipedia.orgaip.org

A primary computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS calculations involve placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of anti-aromaticity. kiku.dk For cycloheptadienone systems, NICS calculations can reveal the extent of electron delocalization and how it is influenced by the sp3-hybridized carbon atom, which interrupts the cyclic conjugation present in tropone. Calculations on related systems show that the fully conjugated tropylium cation exhibits strong aromatic character, while the parent cycloheptatriene (B165957) is non-aromatic. researchgate.net The introduction of the carbonyl group in tropone induces polarity and some aromatic character, though less than the tropylium cation.

| Compound | Number of π-Electrons | Calculated NICS(1) (ppm) | Aromatic Character |

|---|---|---|---|

| Tropylium Cation (C₇H₇⁺) | 6 | -7.6 | Aromatic |

| Tropone (C₇H₆O) | 6 | -4.5 | Mildly Aromatic |

| 1,3,5-Cycloheptatriene (C₇H₈) | 6 | -1.9 | Non-Aromatic |

| 2,6-Cycloheptadien-1-one (C₇H₈O) | 4 | +2.5 (Estimated) | Non-Aromatic / Slightly Anti-Aromatic |

NICS(1) denotes the value calculated 1 Å above the ring plane. Values are representative from literature for analogous systems and DFT calculations.

Reaction Pathway Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex organic reaction mechanisms. By calculating the potential energy surface, DFT can map out the entire course of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. mdpi.combeilstein-journals.org This allows for the determination of activation energies (reaction barriers) and reaction thermodynamics, providing a quantitative understanding of reaction feasibility and selectivity. purdue.edu

| Pathway | Transition State | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG°, kcal/mol) | Kinetic/Thermodynamic Favorability |

|---|---|---|---|---|

| [6+4] exo | TS-1 | 20.2 | -10.7 | Kinetically Favored |

| [8+2] exo | TS-2 | 20.4 | -4.3 | Kinetically Competitive |

| [4+2] endo (Tropone as dienophile) | TS-3 | 20.5 | -18.6 | Thermodynamically Favored Product |

| [4+2] exo (Tropone as dienophile) | TS-4 | 22.2 | -2.1 | Less Favored |

Data adapted from computational studies on a substituted tropone system at the CBS-QB3 level. rsc.org

Transition State Modeling for Pericyclic and Cycloaddition Reactions

The stereochemical and regiochemical outcomes of pericyclic reactions, such as cycloadditions and electrocyclizations, are governed by the structure and energy of the corresponding transition states. udel.edu Computational modeling provides detailed three-dimensional structures of these fleeting states, offering insights that are inaccessible through experiment alone. For reactions involving cycloheptadienone systems, modeling focuses on how the molecule's π-system interacts with a reaction partner. researchgate.net

In cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is often used as a guiding principle, suggesting that the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org DFT calculations provide a more quantitative picture by precisely locating the transition state structure on the potential energy surface. For the cycloaddition of a substituted tropone with cyclopentadiene, calculations have identified the key interatomic distances of the forming bonds in the transition state. rsc.org These geometric parameters can distinguish between different modes of cycloaddition (e.g., [4+2] vs. [6+4]) and predict the stereochemical outcome (endo vs. exo). rsc.orgyoutube.com Some advanced studies have even revealed "ambimodal" transition states, single transition structures that can lead to multiple different products through post-transition state bifurcations. nih.govacs.orgnih.gov

| Transition State (Pathway) | Forming Bond 1 (Distance Å) | Forming Bond 2 (Distance Å) | Key Feature |

|---|---|---|---|

| TS-1 ([6+4] exo) | 2.22 | 2.53 | Asynchronous bond formation in a 10-electron system. |

| TS-3 ([4+2] endo) | 2.20 | 2.45 | Classic Diels-Alder geometry with tropone as the 2π component. |

| TS-5 ([4+2] ambimodal) | 2.22 | 3.02 | Leads to two different [4+2] products. |

Data adapted from computational studies at the M06-2X/6-31G(d) level. rsc.org Distances represent the lengths of the primary carbon-carbon bonds being formed.

Spectroscopic Parameter Prediction for Structural Elucidation of Complex Intermediates

When chemical reactions proceed through short-lived or highly reactive intermediates, their direct experimental characterization can be challenging. Computational chemistry offers a solution by predicting the spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) of proposed intermediate structures. By comparing these predicted spectra with experimental data, the identity of an unknown intermediate can be confirmed. rsc.org

For reactions involving this compound, this approach can be used to distinguish between different possible isomers formed during a reaction sequence. For instance, if a reaction could potentially yield two different rearranged ketone intermediates, DFT calculations can predict their distinct infrared (IR) spectra. The vibrational frequency of the carbonyl (C=O) stretch is highly sensitive to its local electronic and structural environment (e.g., conjugation, ring strain). By calculating the vibrational frequencies for each proposed intermediate, one can obtain a theoretical spectrum. The intermediate whose calculated spectrum best matches the experimentally measured one is identified as the correct structure. This synergy between computation and spectroscopy is a cornerstone of modern mechanistic analysis. uhmreactiondynamics.org

| Vibrational Mode | Predicted Frequency for Intermediate A (cm⁻¹) | Predicted Frequency for Intermediate B (cm⁻¹) | Experimental Observation (cm⁻¹) |

|---|---|---|---|

| Carbonyl Stretch (C=O) | 1715 | 1680 | 1682 |

| Alkene Stretch (C=C) | 1640 | 1625 | 1627 |

| C-H Stretch (sp²) | 3050 | 3045 | 3048 |

This table is illustrative. Frequencies are typically scaled to account for systematic errors in computational methods. The close match between Intermediate B and experimental data would identify it as the correct structure.

Vii. Role in Advanced Organic Synthesis and Materials Science

2,6-Cycloheptadien-1-one as a Building Block for Polycyclic Architectures

The strained seven-membered ring and the presence of conjugated unsaturation make this compound an intriguing precursor for the synthesis of intricate polycyclic systems. Its reactivity in cycloaddition reactions, rearrangements, and transannular cyclizations provides access to a diverse range of molecular skeletons that would be challenging to assemble through other synthetic routes.

Research has demonstrated that the dienone functionality can participate in various pericyclic reactions. For instance, Diels-Alder reactions involving the electron-deficient double bond of the enone system can lead to the formation of bridged bicyclic structures. Furthermore, photochemical reactions, such as [2+2] cycloadditions, can be employed to construct cyclobutane-fused ring systems, thereby increasing the molecular complexity in a single, efficient step. The strategic manipulation of the carbonyl group and the double bonds allows for sequential reactions, building up polycyclic frameworks layer by layer.

| Reaction Type | Reagent/Condition | Resulting Architecture |

| Diels-Alder Reaction | Electron-rich diene | Bridged bicyclic adducts |

| [2+2] Photocycloaddition | UV light | Fused cyclobutane (B1203170) rings |

| Nazarov Cyclization | Lewis acid | Bicyclic cyclopentenones |

| Michael Addition/Aldol | Nucleophile/Base | Fused bicyclic systems |

These methodologies underscore the utility of this compound as a foundational element for accessing complex, three-dimensional structures relevant to various fields of chemical science.

Intermediacy in Natural Product Synthesis Schemes

While not as commonly cited as simpler six-membered ring precursors, cycloheptadienone (B157435) moieties are found within the core structures of several complex natural products. Consequently, this compound and its derivatives serve as important intermediates in the total synthesis of these bioactive molecules. The synthesis of natural products containing seven-membered rings often presents significant challenges due to unfavorable entropic factors in ring-closing reactions.

Strategies that forge the cycloheptadienone ring at an early or intermediate stage of a synthetic sequence can streamline the construction of the target natural product. For example, transition metal-catalyzed [5+2] cycloadditions or ring-closing metathesis (RCM) reactions have been employed to construct the seven-membered ring system, which is then elaborated into the final natural product. The inherent reactivity of the dienone is then harnessed for further functionalization, including stereoselective reductions, additions, and rearrangements to install the necessary stereocenters and functional groups found in the target molecule.

| Natural Product Class | Key Synthetic Transformation | Role of Cycloheptadienone |

| Lycopodium Alkaloids | Intramolecular cyclization | Core scaffold formation |

| Cortistatins | Metal-mediated ring formation | Key synthetic intermediate |

The development of novel methods for the efficient synthesis of cycloheptadiene precursors is an active area of research, driven by the desire to access structurally complex and biologically significant natural products. grantome.com

Scaffold Design for Novel Functional Materials (Excluding any Biological/Pharmaceutical Applications)

Beyond its role in synthesizing discrete molecules, the rigid and three-dimensional structure of frameworks derived from this compound makes it a candidate for the design of novel functional materials. The ability to create well-defined polycyclic architectures allows for the precise spatial arrangement of functional groups, which is a critical aspect of materials design.

For instance, polymers incorporating the cycloheptadienone motif could exhibit unique thermal or mechanical properties due to the strained ring system. The synthesis of polymers from renewable feedstocks is a growing area of interest, and derivatives of seven-membered rings, which can be sourced from certain plant oils, are being explored for the creation of new polyesters and polyamides. The incorporation of rigid, non-planar structures like those derived from this compound can influence polymer properties such as the glass transition temperature and thermal stability. By tuning the monomer structure and polymerization conditions, materials with tailored properties can be achieved. These materials could find applications in areas requiring high-performance polymers with specific thermal or mechanical characteristics.

Viii. Structure Reactivity Relationships in Substituted 2,6 Cycloheptadien 1 One Systems

Impact of Alkyl Substitution on Photochemical Pathways

The photochemistry of cycloheptadienones is a rich field characterized by a variety of pericyclic reactions, including electrocyclizations and sigmatropic rearrangements. Alkyl substitution on the cycloheptadienone (B157435) ring can significantly influence the efficiency and selectivity of these photochemical transformations by altering steric interactions and the stability of intermediates and transition states.

Research on bridged cycloheptadienone systems, which serve as constrained models for the parent ring system, has provided valuable insights. researchgate.net The irradiation of these compounds, both directly and through sensitization, often leads to di-π-methane rearrangements. researchgate.net The quantum yields of these reactions are sensitive to the substitution pattern. For instance, alkyl groups can influence the preferred reaction pathway by stabilizing radical intermediates or by sterically hindering certain modes of cyclization.

The primary photochemical processes for enones typically involve excitation to the singlet (S1) or triplet (T1) state, which can then undergo various reactions. Alkyl groups, being weakly electron-donating, can subtly alter the energy of these excited states and the barriers to rearrangement. In the case of 2,6-cycloheptadien-1-one, alkyl substitution can impact the competition between different potential photochemical pathways, such as nih.govnih.gov-sigmatropic shifts, electrocyclization, or isomerization to a strained trans-isomer. nih.gov For example, the photochemical isomerization of a cycloheptenone derivative to its strained trans-form can be achieved through direct irradiation or triplet sensitization. nih.gov The presence of alkyl groups can affect the lifetime and subsequent reactions of such transient species.

| Substituted Compound | Irradiation Conditions | Major Photoproduct(s) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 6,7-Benzobicyclo[3.2.1]octa-3,6-dien-2-one | Direct (λ > 280 nm) | Di-π-methane rearrangement product | 0.045 | researchgate.net |

| 6,7-Benzobicyclo[3.2.1]octa-3,6-dien-2-one | Sensitized (acetone) | Di-π-methane rearrangement product | 0.068 | researchgate.net |

| 2,6,6-Trimethyl-2,4-cycloheptadien-1-one (Eucarvone) | Direct (λ = 313 nm) | Lumi-eucarvone (bicyclo[3.2.0]hept-6-en-2-one derivative) | ~0.5 | Generic textbook data |

| Cyclohept‐2‐enone‐3‐carboxylic acid | Direct (λ = 366 nm) | trans-Cyclohept-2-enone-3-carboxylic acid | Not reported | nih.gov |

Electronic Effects of Heteroatom Substitution on Reactivity

The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the this compound framework can dramatically alter its electronic properties and, consequently, its chemical reactivity. These effects can be understood through the principles of inductive and resonance effects, which are often quantified using linear free-energy relationships like the Hammett equation. wikipedia.orglibretexts.org

A heteroatom's effect depends on its electronegativity, its ability to donate or withdraw electron density through resonance, and its position on the ring. For example, a nitrogen atom substituting a carbon in the dienone ring can act as an electron-withdrawing group via induction due to its higher electronegativity. However, if the nitrogen has a lone pair of electrons conjugated with the π-system, it can also act as a powerful electron-donating group through resonance. researchgate.net

These electronic perturbations influence the reactivity of the carbonyl group and the double bonds. An electron-withdrawing substituent will generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating substituent will decrease its electrophilicity. The rates of reactions sensitive to the electronic nature of the substituents can often be correlated with Hammett substituent constants (σ), with the reaction constant (ρ) indicating the sensitivity of the reaction to these effects. libretexts.orgwalisongo.ac.id Computational studies can further elucidate these effects by mapping electron density distributions and calculating molecular orbital energies. samipubco.complu.mx

| Substituent (at C-4) | Hammett Constant (σp) | Predicted Effect on Carbonyl Electrophilicity | Predicted Effect on Rate of Nucleophilic Addition (Relative to H) | Reference |

|---|---|---|---|---|

| -H (Reference) | 0.00 | Baseline | 1.0 | wikipedia.org |

| -OCH₃ (Oxygen) | -0.27 | Decreased (Resonance donation > Inductive withdrawal) | Slower | libretexts.org |

| -N(CH₃)₂ (Nitrogen) | -0.83 | Strongly Decreased (Strong resonance donation) | Much Slower | libretexts.org |

| -SCH₃ (Sulfur) | 0.00 | Minimal change (Similar electronegativity to C, weak resonance) | Similar | researchgate.net |

| -NO₂ | +0.78 | Strongly Increased (Strong inductive and resonance withdrawal) | Much Faster | wikipedia.org |

Conformational Analysis of Substituted Cycloheptadienones

The seven-membered ring of this compound is conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of substituents can significantly influence the conformational equilibrium by introducing steric (A-values) and stereoelectronic effects.

Conformational analysis is typically performed using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. In ¹H NMR, the magnitude of vicinal coupling constants (³J) between protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. organicchemistrydata.org By measuring these coupling constants, it is possible to deduce the preferred conformation of the ring. For example, a large ³J value (typically 8-10 Hz) suggests a dihedral angle close to 180° (anti-periplanar), often found in chair-like conformations, while smaller values are indicative of gauche relationships found in boat or twist forms.

X-ray crystallography provides definitive solid-state conformational data, including precise bond lengths, bond angles, and dihedral angles. researchgate.net This information is invaluable for benchmarking computational models, which can then be used to explore the energies of different conformers and the barriers to their interconversion in the gas phase or in solution. Substituents will favor conformations that minimize unfavorable steric interactions (e.g., 1,3-diaxial interactions in a chair form) and maximize stabilizing electronic interactions.

| Substituent | Method | Key Conformational Feature | Observed/Calculated Parameter | Reference |

|---|---|---|---|---|

| None (Parent) | Computational (DFT) | Predicted lowest energy conformation | Twist-Chair | General Chemical Knowledge |

| Fe(CO)₃(P(p-C₆H₄F)₃) at C-6 | X-ray Crystallography | Ring conformation in solid state | Distorted boat-like conformation | researchgate.net |

| tert-Butyl at C-4 | ¹H NMR | Preferred substituent position | Equatorial-like (to minimize steric strain) | Inferred from cyclohexane (B81311) principles |

| Generic Substituted Cycloheptane | ¹H NMR | ³J(Hax,Hax) | ~10-13 Hz | organicchemistrydata.org |

| Generic Substituted Cycloheptane | ¹H NMR | ³J(Hax,Heq) / ³J(Heq,Heq) | ~2-5 Hz | organicchemistrydata.org |

Chirality and Stereochemical Induction in Derivative Synthesis

The synthesis of substituted this compound derivatives often generates new stereocenters. Controlling the stereochemical outcome of these reactions is a significant challenge and a key focus in modern organic synthesis. When substituents are introduced, the cycloheptadienone can become chiral, existing as a pair of enantiomers. The non-planar, flexible nature of the seven-membered ring itself can be a source of chirality.

Asymmetric synthesis strategies are employed to produce enantiomerically enriched or pure cycloheptadienone derivatives. A common and powerful method involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is an enantiomerically pure group that is temporarily attached to the starting material. It directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in excess. After the key bond-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched product. nih.govharvard.edu

The effectiveness of a chiral auxiliary in a given reaction, such as a Diels-Alder cycloaddition or a conjugate addition, is measured by the diastereomeric excess (d.e.) of the product. rsc.org For example, in the Diels-Alder reaction, a chiral auxiliary attached to the dienophile can effectively shield one face of the double bond, forcing the diene to approach from the less sterically hindered face. nih.gov The choice of Lewis acid catalyst can also play a crucial role in enhancing the selectivity by enforcing a specific conformation of the dienophile-auxiliary complex. scielo.br Recent advances have also focused on catalytic enantioselective methods, which can generate chiral cycloheptadienones without the need for stoichiometric chiral auxiliaries. nih.govresearchgate.netnih.gov

| Reaction Type | Chiral Auxiliary/Catalyst | Substrate | Product | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Reference |

|---|---|---|---|---|---|

| Diels-Alder Reaction | (1R,2S)-1-Amino-2-indanol derivative | Acrylate ester | Norbornene derivative | >98% d.e. | nih.gov |

| Diels-Alder Reaction | Camphorsultam | N-Acryloyl derivative | Cycloadduct | >97% d.e. | harvard.edu |

| Ring Expansion | Rh₂(R-BTPCP)₄ / Boron reagent | Phenol + Cyclopropene | Functionalized Cycloheptadienone | Up to 99% e.e. | nih.govresearchgate.net |

| Redox-Relay Heck | Pd(CH₃CN)₂(OTf)₂ / Chiral Ligand | Cyclopentenone + Arylboronic acid | γ-Substituted Cyclopentenone | Up to 98:2 e.r. | nih.gov |

Ix. Analytical Techniques for Structural Elucidation in Mechanistic Studies

Advanced NMR Spectroscopy for Complex Product Assignment (e.g., 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, complex products derived from 2,6-cycloheptadien-1-one often require more sophisticated two-dimensional (2D) NMR experiments to resolve overlapping signals and establish definitive structural connectivity.

In mechanistic studies, such as photochemical cycloadditions or rearrangements, the products can be intricate bicyclic or polycyclic systems. The assignment of their structures would be ambiguous without 2D NMR.

Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. This is fundamental for tracing out the carbon backbone of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It provides a clear map of all C-H bonds, simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting different spin systems, identifying quaternary carbons, and piecing together the complete molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations seen in COSY, HSQC, and HMBC, NOESY identifies protons that are close to each other in space (through-space interactions). This is particularly crucial for determining the relative stereochemistry of a molecule. For example, in a cycloaddition product, NOESY can distinguish between endo and exo isomers by showing proximity between specific protons across the newly formed ring junctions.

A practical example can be seen in the structural analysis of complex bicyclic systems formed from reactions of cycloheptatriene (B165957) derivatives, which are structurally related to cycloheptadienones. In the synthesis of substituted bicyclo[4.2.1]nona-2,4-dienes, 2D NOESY spectroscopy was critical. The observation of a cross-peak between specific protons confirmed the (E)-configuration of an exocyclic double bond, an assignment vital for understanding the reaction's stereoselectivity acs.org. Similarly, for complex neolignans possessing a 6-oxabicyclo[3.2.2]nonane skeleton, the complete structures were elucidated using a combination of COSY, HMQC (an experiment similar to HSQC), and HMBC techniques nih.gov. In some cases, reaction products of cycloheptenone isomers yield poorly resolved NMR spectra, which can necessitate chemical derivatization to facilitate purification and unequivocal analysis nih.gov.

The data obtained from these experiments are pieced together like a puzzle to build a complete and unambiguous picture of the molecule's structure.

Table 1: Application of 2D NMR Techniques in Structural Elucidation

| NMR Experiment | Type of Information Provided | Application in Mechanistic Studies of Cycloheptadienones |

|---|---|---|

| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies neighboring protons, establishing spin systems within the cyclic framework. |

| HSQC | ¹H-¹³C correlations through 1 bond | Assigns carbon signals based on their attached protons. |

| HMBC | ¹H-¹³C correlations through 2-4 bonds | Connects different fragments of the molecule; identifies quaternary carbons. |

| NOESY | ¹H-¹H correlations through space | Determines relative stereochemistry, differentiating between isomers (e.g., syn/anti, endo/exo). |

Mass Spectrometry in Elucidating Reaction Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In mechanistic studies, it is used not only to determine the molecular weight of reactants and products but also to gain insight into their structure through fragmentation patterns and to identify transient intermediates in a reaction pathway.

When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For ketones, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that have a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). The mechanism involves a six-membered transition state, leading to the cleavage of the bond between the α- and β-carbons and the formation of a neutral alkene and a resonance-stabilized enol radical cation libretexts.orgwikipedia.org. The detection of the resulting even-mass ion can be a strong indicator of a carbonyl compound's structure libretexts.org. For this compound, this specific rearrangement is not expected due to the ring structure and lack of a suitable alkyl chain. Instead, fragmentation would likely be dominated by cleavage of the ring system.

In the context of mechanistic studies, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate complex reaction mixtures and analyze the components. By identifying the mass of byproducts and intermediates, chemists can propose and validate potential reaction pathways. For instance, if a suspected intermediate is too unstable to be isolated, its presence might be inferred from its molecular ion peak in the mass spectrum of the reaction mixture at various time points. Advanced MS techniques (MS/MS or MSⁿ) can isolate a specific ion and fragment it further, providing even more detailed structural information to differentiate between isomers or confirm the structure of an unknown species in a mixture researchgate.netresearchgate.net.

Table 2: Common Fragmentation Pathways for Ketones in Mass Spectrometry

| Fragmentation Type | Description | Relevance to this compound |

|---|---|---|

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | Confirms the molecular weight of the compound (108.14 g/mol ). |

| α-Cleavage | Cleavage of a C-C bond adjacent to the carbonyl group. | A likely pathway, leading to the loss of CO or other fragments. |

| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. | Not expected due to the cyclic structure and lack of an appropriate alkyl chain. |

| Ring Cleavage | Complex fragmentations involving the breaking of the seven-membered ring. | Expected to be a dominant pathway, leading to various smaller fragments. |

X-ray Crystallography for Definitive Structural Confirmation of Derivatives

While NMR provides the structure of a molecule in solution and MS gives information on mass and fragmentation, X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique is particularly vital when dealing with complex stereochemistry or novel molecular frameworks where spectroscopic data alone may not be sufficient for a definitive assignment.

The process involves irradiating a single crystal of a compound with X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the precise position of every atom in the crystal lattice can be determined, yielding exact bond lengths, bond angles, and torsional angles.

In the study of derivatives of this compound, this technique is indispensable for:

Absolute Structure Confirmation: It provides definitive proof of the molecular connectivity and constitution, leaving no ambiguity.

Unambiguous Stereochemistry: It precisely determines the relative and, in some cases, absolute stereochemistry of all chiral centers.

Analysis of Novel Skeletons: For products of complex rearrangements or cycloadditions where a new or unexpected ring system is formed, X-ray crystallography is often the only way to be certain of the structure.

For example, in studies involving the cycloaddition reactions of tropone (B1200060) or cycloheptatriene derivatives, which result in complex bicyclic structures like bicyclo[4.2.1]nonanes or bicyclo[3.2.2]nonanes, X-ray diffraction has been used to reliably prove the molecular structure and stereochemistry of the products acs.orggla.ac.uk. The crystal structure provides a static, three-dimensional image of the molecule, confirming the outcome of the reaction and providing crucial data for understanding the mechanistic details that led to its formation acs.org.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

| Technique | Phase | Information Obtained | Strengths | Limitations |

|---|---|---|---|---|

| NMR Spectroscopy | Solution | Atomic connectivity, relative stereochemistry, dynamic processes. | Provides detailed structural information in a relevant medium (solution). | Can have signal overlap in complex molecules; may not determine absolute stereochemistry. |

| Mass Spectrometry | Gas | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity; useful for identifying intermediates and analyzing mixtures. | Fragmentation can be complex; may not distinguish between certain isomers. |

| X-ray Crystallography | Solid | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry. | Unambiguous and definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow; structure is static in the solid state. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| bicyclo[4.2.1]nona-2,4-diene |

| 6-oxabicyclo[3.2.2]nonane |

X. Future Research Directions and Emerging Trends

Development of Novel Catalytic Methods for 2,6-Cycloheptadien-1-one Derivatization

The synthesis of functionalized cycloheptadienones is a key area of ongoing research, with a focus on developing catalytic methods that offer high efficiency, selectivity, and atom economy. A significant recent development is the use of a modular rhodium/boron asymmetric catalytic system for the ring-expansion of phenols with cyclopropenes. nih.govresearchgate.net This method provides access to highly functionalized cycloheptadienones with excellent chemo- and regioselectivities under mild, neutral conditions and with low catalyst loading. nih.govresearchgate.net

The catalytic cycle is believed to involve a rhodium carbene intermediate, with the boron reagent playing a crucial role. nih.gov Future work in this area is expected to focus on expanding the substrate scope and further enhancing the enantioselectivity of these transformations. The development of catalysts based on other transition metals and the exploration of novel carbene precursors will be crucial in this endeavor. The table below summarizes the key aspects of a reported rhodium/boron catalytic system.

| Catalyst System Component | Role | Example |

| Rhodium Catalyst | Carbene formation and transfer | Rh₂(esp)₂ |

| Boron Reagent | Crucial role in the catalytic cycle | B(C₆F₅)₃ |

| Substrates | Phenols and cyclopropenes | Various substituted phenols and cyclopropenes |

| Key Features | Low catalyst loading, mild conditions, high selectivity | Atom and step-economical |

Table 1: Components and features of a rhodium/boron asymmetric catalytic system for cycloheptadienone (B157435) synthesis. nih.govresearchgate.net

Exploration of Unconventional Reactivity Modes

Beyond traditional functional group transformations, researchers are increasingly exploring unconventional reactivity modes of this compound and related compounds. Photochemistry has emerged as a powerful tool in this context. For instance, the irradiation of 2,6-cycloheptadienones in a strong acid medium can lead to a protonated version of the cycloheptadienone-oxyheptatrienyl transformation. acs.org Furthermore, the photochemical extrusion of carbon monoxide (photodecarbonylation) from 3,5-cycloheptadienones has been studied to understand whether the reaction proceeds through a concerted or stepwise mechanism. bohrium.com These studies have shown that the stereochemical outcome of the reaction can be indicative of a concerted cheletropic fragmentation. bohrium.com

Another unconventional approach involves the stereospecific photochemical ring expansion of lithiated benzamides, which can yield cycloheptadienones. nih.gov This reaction is proposed to proceed through a series of pericyclic reactions. nih.gov Additionally, cycloaddition reactions represent a promising avenue for constructing complex molecular architectures. The [6+2] cycloaddition of cycloheptatrienes, which are structurally related to cycloheptadienones, has been investigated, demonstrating the potential for these seven-membered rings to participate in higher-order cycloadditions. nih.govlibretexts.orglibretexts.org

Future research will likely focus on harnessing these unconventional reactions for the synthesis of novel polycyclic and complex molecular scaffolds. The interplay between photochemical, thermal, and catalytic conditions will be a key area of investigation to control the reaction pathways and product selectivity.

| Reaction Type | Description | Potential Application |

| Photochemical Rearrangement | Isomerization to bicyclo[3.2.0]hept-3-en-2-ones upon irradiation. | Synthesis of strained bicyclic systems. |

| Photodecarbonylation | Light-induced extrusion of carbon monoxide to form hexatriene derivatives. | Access to acyclic conjugated systems. |

| Photochemical Ring Expansion | Formation from lithiated benzamides via a series of pericyclic reactions. | Novel synthetic route to the cycloheptadienone core. |

| Cycloaddition Reactions | Participation in [6+2] and other higher-order cycloadditions. | Construction of complex polycyclic molecules. |

Table 2: Unconventional reactivity modes of cycloheptadienone and related systems.

Integration of Machine Learning in Predicting Reactivity and Designing Synthetic Routes

The application of artificial intelligence and machine learning (ML) is set to revolutionize organic synthesis, and the chemistry of cycloheptadienones is no exception. neurips.ccacs.org ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including identifying major products and predicting yields and stereoselectivity. researchgate.netnih.gov

For the derivatization of this compound, ML algorithms could be employed to:

Predict the regioselectivity and stereoselectivity of reactions on the cycloheptadienone core, guiding the choice of reagents and catalysts.

Optimize reaction conditions by exploring a vast parameter space (e.g., temperature, solvent, catalyst loading) to maximize yield and minimize byproducts.

Design novel synthetic routes to complex target molecules containing the cycloheptadienone scaffold through retrosynthetic analysis aided by predictive models.

The development of accurate predictive models relies on the availability of high-quality, structured reaction data. Future efforts will likely involve the creation of curated databases of cycloheptadienone reactions to train specialized ML models. This data-driven approach will accelerate the discovery of new reactions and the efficient synthesis of novel cycloheptadienone derivatives.

Investigation of Solid-State Reactivity and Supramolecular Assemblies of Cycloheptadienones

The reactivity of molecules in the solid state can differ significantly from their behavior in solution, offering opportunities for unique transformations and the synthesis of novel materials. The study of solid-state reactions of this compound and its derivatives is a nascent but promising research area. The photochemical behavior of enones in the solid state, such as photodimerization, is known to be influenced by the crystal packing of the molecules. acs.orgresearchgate.net The arrangement of cycloheptadienone molecules in a crystal lattice could preorganize them for specific intermolecular reactions upon irradiation, leading to products that are not accessible in solution.

Furthermore, the carbonyl group and the carbon-carbon double bonds in the cycloheptadienone scaffold provide sites for non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions could be exploited to construct well-defined supramolecular assemblies, including polymers and frameworks. nih.gov The investigation of how cycloheptadienones self-assemble and how this assembly can be controlled through crystal engineering will be a key focus. Understanding the relationship between molecular structure, crystal packing, and solid-state reactivity will be crucial for designing new materials with tailored properties.

Future research in this direction could lead to the development of:

Crystalline materials with unique photophysical properties.

Supramolecular polymers with self-healing or responsive behaviors.

Highly selective solid-state reactions for green and efficient synthesis.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,6-Cycloheptadien-1-one, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves cyclization of precursor dienones under acid catalysis or photochemical conditions. To ensure reproducibility:

- Document reaction parameters (temperature, solvent purity, catalyst loading) with precise numerical ranges (e.g., 0.1–0.3 mol% H₂SO₄, 25–30°C).

- Validate product identity via comparative NMR with literature data (δH 5.8–6.2 ppm for conjugated diene protons) .

- Include raw spectral data in supplementary materials to enable cross-validation .

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound derivatives?

- Methodological Answer :

- Perform comparative analysis using reference compounds or computational IR/NMR simulations (e.g., DFT at B3LYP/6-31G* level).

- Address solvent effects (e.g., chloroform vs. DMSO shifts in NMR) and sample purity (≥95% by GC-MS) .

- Publish raw datasets and computational input files to facilitate peer scrutiny .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritant properties.